molecular formula C13H20O2S2 B12587971 (3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol CAS No. 649748-82-3

(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol

Cat. No.: B12587971
CAS No.: 649748-82-3
M. Wt: 272.4 g/mol
InChI Key: DBJKOHLACOVPIZ-NKGYKZILSA-N
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Description

(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol is a chiral organosulfur compound It features a benzenesulfinyl group, a methylsulfanyl group, and a hexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol typically involves multiple steps. One common method starts with the preparation of the benzenesulfinyl group, followed by the introduction of the methylsulfanyl group and the hexanol backbone. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol can undergo various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfinyl group typically yields a sulfone, while reduction can produce a thiol derivative.

Scientific Research Applications

(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol involves its interaction with specific molecular targets. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)pentan-3-ol: Similar structure but with a pentanol backbone.

    (3S)-1-[(S)-Benzenesulfinyl]-2-(ethylsulfanyl)hexan-3-ol: Similar structure but with an ethylsulfanyl group.

Uniqueness

(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for specific applications where precise molecular interactions are required.

Properties

CAS No.

649748-82-3

Molecular Formula

C13H20O2S2

Molecular Weight

272.4 g/mol

IUPAC Name

(3S)-2-methylsulfanyl-1-[(S)-phenylsulfinyl]hexan-3-ol

InChI

InChI=1S/C13H20O2S2/c1-3-7-12(14)13(16-2)10-17(15)11-8-5-4-6-9-11/h4-6,8-9,12-14H,3,7,10H2,1-2H3/t12-,13?,17-/m0/s1

InChI Key

DBJKOHLACOVPIZ-NKGYKZILSA-N

Isomeric SMILES

CCC[C@@H](C(C[S@](=O)C1=CC=CC=C1)SC)O

Canonical SMILES

CCCC(C(CS(=O)C1=CC=CC=C1)SC)O

Origin of Product

United States

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